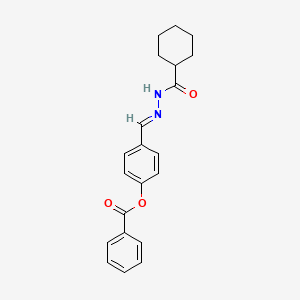
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C21H22N2O3 It is known for its unique structural features, which include a cyclohexylcarbonyl group and a carbohydrazonoyl linkage attached to a phenyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate typically involves a multi-step process:
Formation of Cyclohexylcarbonyl Hydrazone: The initial step involves the reaction of cyclohexanone with hydrazine hydrate to form cyclohexylcarbonyl hydrazone.
Coupling with Benzoyl Chloride: The cyclohexylcarbonyl hydrazone is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the desired product.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The phenyl benzoate moiety can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its hydrazone linkage is particularly useful in bioconjugation techniques.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The cyclohexylcarbonyl group can form hydrogen bonds with biological macromolecules, while the hydrazone linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
Uniqueness
Compared to similar compounds, 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate stands out due to its specific structural features and reactivity. The presence of the cyclohexylcarbonyl group and the phenyl benzoate moiety provides unique chemical properties that can be exploited in various applications. Its versatility in undergoing different chemical reactions also makes it a valuable compound in research and industry.
Properties
CAS No. |
477733-32-7 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H22N2O3/c24-20(17-7-3-1-4-8-17)23-22-15-16-11-13-19(14-12-16)26-21(25)18-9-5-2-6-10-18/h2,5-6,9-15,17H,1,3-4,7-8H2,(H,23,24)/b22-15+ |
InChI Key |
HCRIEAKDKHHLNU-PXLXIMEGSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















